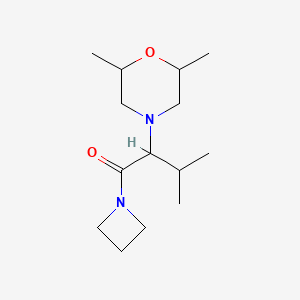![molecular formula C21H25N5O3S B7566608 1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea](/img/structure/B7566608.png)
1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea, also known as DPPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPPU is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
The mechanism of action of 1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea involves the inhibition of various enzymes and receptors. 1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea inhibits angiotensin-converting enzyme, which is involved in the production of angiotensin II, a potent vasoconstrictor. 1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea also inhibits aldosterone synthase, which is involved in the production of aldosterone, a hormone that regulates blood pressure. Additionally, 1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea inhibits the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea has various biochemical and physiological effects, including antihypertensive, anti-inflammatory, and antioxidant effects. 1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea has been shown to decrease blood pressure in animal models of hypertension. It has also been shown to decrease inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea has been shown to scavenge reactive oxygen species, which can cause oxidative stress and damage to cells.
实验室实验的优点和局限性
1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has a well-established mechanism of action. Additionally, 1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea is relatively stable and can be easily synthesized in large quantities. However, one limitation is that 1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea has low solubility in water, which can make it difficult to administer in experiments. Additionally, 1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea has a short half-life in vivo, which can limit its effectiveness in certain applications.
未来方向
There are several future directions for the study of 1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea. One direction is the development of new synthesis methods that increase yield and purity. Another direction is the investigation of 1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea's potential applications in the treatment of other diseases, such as cancer and diabetes. Additionally, future studies could investigate the potential side effects of 1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea and ways to mitigate them. Finally, further research could investigate the potential of 1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea as a drug delivery system for other compounds.
合成方法
1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea can be synthesized using various methods, including the reaction of 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde with 1-(3-sulfamoylphenyl)ethylisocyanate in the presence of a base. Another method involves the reaction of 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid with 1-(3-sulfamoylphenyl)ethylamine in the presence of a coupling reagent. The synthesis of 1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea has been optimized to increase yield and purity.
科学研究应用
1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea has been used in various scientific research applications, including the study of hypertension, inflammation, and oxidative stress. 1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea has been shown to have antihypertensive effects by inhibiting the renin-angiotensin-aldosterone system. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea has been shown to have antioxidant effects by scavenging reactive oxygen species.
属性
IUPAC Name |
1-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c1-14(17-8-7-11-19(12-17)30(22,28)29)24-21(27)23-13-20-15(2)25-26(16(20)3)18-9-5-4-6-10-18/h4-12,14H,13H2,1-3H3,(H2,22,28,29)(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQHXFMYQSJRBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CNC(=O)NC(C)C3=CC(=CC=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B7566528.png)

![3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid](/img/structure/B7566535.png)
![N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7566559.png)
![2-(morpholin-4-ylmethyl)-5-phenyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7566563.png)
![3-(2-Fluorophenyl)-6-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7566570.png)
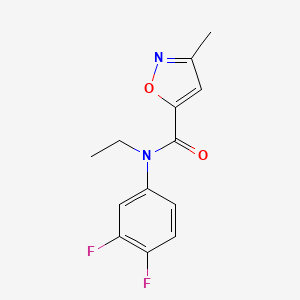
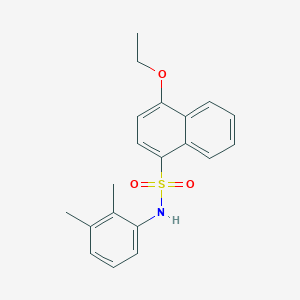
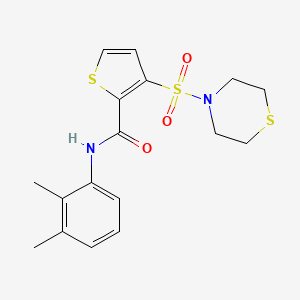
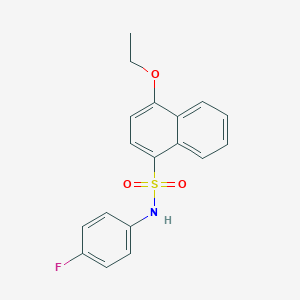
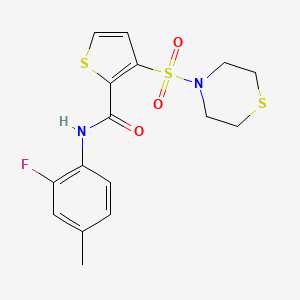
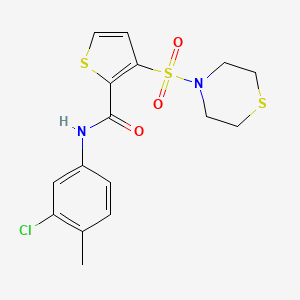
![1-[4-(difluoromethoxy)benzoyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B7566626.png)
